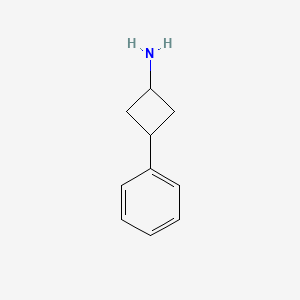

3-Phenylcyclobutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine: Structure, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 3-Phenylcyclobutan-1-amine, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, stereoisomeric forms, synthetic pathways, and its burgeoning role in the design of next-generation therapeutics. The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make this scaffold an increasingly important tool in medicinal chemistry.[1]

Section 1: Chemical Structure and Stereoisomerism

This compound possesses the molecular formula C₁₀H₁₃N and a molecular weight of approximately 147.22 g/mol .[2] Its structure consists of a four-membered cyclobutane ring substituted with a phenyl group and a primary amine group. The inherent strain and puckered nature of the cyclobutane ring provide a defined three-dimensional geometry that is highly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[3]

A critical feature of this molecule is its stereochemistry. The substituents on the 1 and 3 positions of the cyclobutane ring give rise to two distinct diastereomers: cis and trans.

-

cis-3-Phenylcyclobutan-1-amine: The phenyl and amine groups are on the same face of the cyclobutane ring.

-

trans-3-Phenylcyclobutan-1-amine: The phenyl and amine groups are on opposite faces of the ring.

These isomers are distinct chemical entities with different physical properties and, crucially, can exhibit different binding affinities and pharmacological profiles when incorporated into a larger molecule. Their separation and stereochemical integrity are paramount in drug development. Separate CAS numbers exist for the cis (as hydrochloride salt, 1807916-62-6) and trans (1570-99-6) isomers, highlighting their distinct nature.[4]

Section 2: Physicochemical and Spectroscopic Properties

The reliable characterization of this compound is essential for its use in synthesis. Below is a summary of its key properties and a guide to its expected spectroscopic signature.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [2] |

| Molecular Weight | 147.22 g/mol | [2] |

| CAS Number | 90874-41-2 (unspecified stereochemistry) | [2][5] |

| trans-isomer CAS | 1570-99-6 | [6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |

| LogP (Predicted) | 1.8913 | [2] |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated (0-8 °C), protect from light | [5] |

Spectroscopic Profile

While extensive, peer-reviewed spectral data for this compound is not widely published in public databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[7][8][9]

-

Infrared (IR) Spectroscopy: As a primary amine, the molecule is expected to exhibit a characteristic pair of N-H stretching bands in the region of 3350-3450 cm⁻¹.[7][8] These bands arise from symmetric and asymmetric stretching modes and are typically sharper than the broad O-H bands of alcohols.[7] Other expected signals include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclobutane ring (below 3000 cm⁻¹), and C=C stretching from the phenyl group around 1600 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex. Key expected signals include:

-

Aromatic Protons: A multiplet in the 7.1-7.4 ppm range corresponding to the five protons of the monosubstituted phenyl ring.

-

Cyclobutane Protons: A series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons adjacent to the amine and phenyl groups would be deshielded and appear further downfield.

-

Amine Protons (N-H): A broad singlet whose chemical shift can vary significantly depending on concentration and solvent. This signal will disappear upon the addition of a D₂O shake, a definitive test for exchangeable protons like those on an amine.[7]

-

-

¹³C NMR Spectroscopy: Carbons adjacent to the electron-withdrawing amine group are deshielded and will appear further downfield than other aliphatic carbons, typically in the 40-60 ppm range.[7] The aromatic carbons will resonate in the typical 120-150 ppm region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 147. Alkylamines characteristically undergo α-cleavage (the breaking of a C-C bond adjacent to the nitrogen), which would be a primary fragmentation pathway.[8]

Section 3: Synthesis and Purification

The most direct and common laboratory synthesis of this compound is the reductive amination of the corresponding ketone, 3-phenylcyclobutanone. This precursor is commercially available.[10][11] This method is analogous to established procedures for similar structures.[12]

Experimental Protocol: Reductive Amination

This protocol is a representative methodology. Specific conditions may require optimization.

-

Reaction Setup: To a solution of 3-phenylcyclobutanone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol) in a round-bottom flask, add an amine source such as ammonium acetate (~10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the protonated iminium ion over the ketone starting material, minimizing side reactions.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding dilute aqueous HCl. Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to deprotonate the amine product.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product will likely be a mixture of cis and trans isomers. These can be separated using column chromatography on silica gel. The choice of eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent peak tailing) is critical for achieving good separation.

Alternative synthetic strategies, such as biocatalytic transamination, are also emerging for the asymmetric synthesis of chiral amines and could potentially be adapted for this target.[13][14]

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from the advantageous properties of the cyclobutane scaffold. This ring system is not merely a passive linker but an active contributor to a drug candidate's profile.[1]

-

Metabolic Stability: The strained C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

-

Conformational Restriction: The puckered ring locks the relative orientation of the phenyl and amine substituents, reducing the entropic penalty of binding to a biological target. This can lead to enhanced potency and selectivity.

-

Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like cyclobutane can improve solubility and reduce planarity, properties that are often correlated with better drug-like characteristics.[3]

A primary application for this amine is as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal fragment for incorporation into these linkers, providing a rigid, three-dimensional exit vector.

Furthermore, related phenyl-substituted cyclobutylamines have shown activity as enzyme inhibitors, such as 1-phenylcyclobutylamine, which is an inactivator of monoamine oxidase (MAO).[15] This suggests that derivatives of this compound could be explored as pharmacophores in their own right, particularly in neuroscience and oncology.

Section 5: Safety and Handling

As a primary amine, this compound should be handled with care. The trans-isomer is classified as a corrosive substance.

-

GHS Classification: GHS05 (Corrosion)

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis-3-phenylcyclobutan-1-amine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. This compound CAS#: 90874-41-2 [amp.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. benchchem.com [benchchem.com]

- 10. 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3 [chemicalbook.com]

- 11. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 3-Phenylcyclobutan-1-amine from 3-Phenylcyclobutanone

Abstract

The 3-phenylcyclobutan-1-amine scaffold is a valuable building block in modern medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic candidates. Its synthesis from the corresponding ketone, 3-phenylcyclobutanone, is a critical transformation that requires careful consideration of methodology to ensure high yield, purity, and scalability. This in-depth guide provides a technical overview of the primary synthetic routes, focusing on the principles and practical application of direct and indirect reductive amination. We will explore the mechanistic underpinnings of reagent choice, present detailed, field-tested protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Importance of the this compound Moiety

In the landscape of drug discovery, small, rigid scaffolds that provide precise three-dimensional vectoral arrangements of functional groups are of paramount importance. The cyclobutane ring, once considered an exotic curiosity, is now recognized as a desirable "bioisostere" for larger, more flexible, or more lipophilic groups. The this compound structure, in particular, offers a compact framework presenting an amine for pharmacophore interaction and a phenyl group for potential hydrophobic or aromatic interactions, all locked in a constrained conformation.

This unique topology has led to its incorporation into molecules targeting central nervous system (CNS) disorders, where precise receptor engagement is key. Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, making it the cornerstone of amine synthesis in pharmaceutical development.[1] This guide will dissect the conversion of 3-phenylcyclobutanone to the target amine, providing the scientific rationale behind the preferred synthetic strategies.

Synthetic Strategy: An Overview of Reductive Amination

The conversion of a ketone to a primary amine is fundamentally a reductive amination process. This transformation involves the condensation of the ketone with an amine source to form an intermediate—either an imine or an enamine—which is then reduced to the final amine. The key challenge is to control the reduction step, ensuring the reducing agent acts on the C=N bond of the intermediate rather than the C=O bond of the starting material. Two primary strategies are employed:

-

Direct Reductive Amination: A one-pot process where the ketone, an amine source (typically an ammonium salt like ammonium acetate), and a selective reducing agent are combined.

-

Indirect Reductive Amination: A two-step sequence involving the initial, separate formation and isolation of an oxime intermediate, followed by its reduction in a subsequent step.

The choice between these pathways depends on factors such as substrate reactivity, desired stereochemical outcome, and tolerance of other functional groups.

Methodology Deep Dive: Pathways and Mechanisms

Direct Reductive Amination: The One-Pot Approach

The direct method is often favored for its operational simplicity and efficiency. The success of this approach hinges on the use of a hydride donor that is selective for the protonated imine (iminium ion) over the ketone.

The reaction proceeds through an equilibrium between the ketone and the iminium ion, formed by the reaction with an ammonia equivalent. A mild, acid-stable reducing agent then selectively reduces the iminium ion as it is formed, driving the equilibrium towards the product amine.

Caption: Direct Reductive Amination Workflow.

Sodium triacetoxyborohydride (STAB) is the preeminent reagent for this transformation.[2] Its advantages are numerous:

-

Selectivity: It reduces iminium ions much faster than it reduces ketones, preventing the formation of the corresponding alcohol byproduct.[3]

-

Mildness: It is a non-pyrophoric, easily handled solid that tolerates a wide range of functional groups.[2]

-

Efficiency: Reactions are typically high-yielding and can often be run at room temperature.[4]

In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting ketone, leading to poor yields of the desired amine.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and its use is discouraged in modern process chemistry.[2]

Indirect Reductive Amination: The Two-Step Oxime Pathway

This method provides an alternative when the direct approach is suboptimal, for instance, with sterically hindered ketones or when side reactions are problematic.

The ketone is first condensed with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) to form the 3-phenylcyclobutanone oxime. This reaction is typically robust and high-yielding.

The isolated oxime is then reduced to the primary amine. This reduction can be achieved through several methods, most commonly catalytic hydrogenation.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C), Raney® Nickel, or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is often clean and avoids the use of metal hydride reagents. However, catalytic hydrogenation can be challenging for oximes compared to other functional groups and may require harsh conditions.[6] The choice of catalyst and solvent can significantly influence the reaction's success.

References

An In-depth Technical Guide to the Characterization of 3-Phenylcyclobutan-1-amine (CAS Number: 90874-41-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the characterization of 3-Phenylcyclobutan-1-amine, a compound of interest in contemporary chemical and pharmaceutical research. The following sections detail its structural elucidation through modern spectroscopic techniques and outline a robust synthetic protocol. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this and structurally related molecules.

Compound Profile and Physicochemical Properties

This compound, identified by the CAS number 90874-41-2, possesses a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol .[1] Its structure, featuring a phenyl group attached to a cyclobutane ring which also bears a primary amine, makes it a valuable building block in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 90874-41-2 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₃N | ChemScene[1] |

| Molecular Weight | 147.22 g/mol | ChemScene[1] |

| Synonyms | 3-Phenylcyclobutanamine | ChemScene[1] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound: A Reductive Amination Approach

The synthesis of this compound can be efficiently achieved through the reductive amination of its corresponding ketone precursor, 3-phenylcyclobutanone.[2] This widely utilized transformation involves the formation of an intermediate imine from the ketone and an amine source, which is then reduced in situ to the target amine.[3][4][5][6]

Rationale for the Synthetic Strategy

Reductive amination is a robust and versatile method for amine synthesis due to its operational simplicity and the commercial availability of a wide range of starting materials.[4][6] The use of a one-pot procedure, where the imine formation and reduction occur in the same reaction vessel, enhances efficiency and minimizes product loss.[3] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice as they are mild enough not to reduce the starting ketone but are effective in reducing the intermediate iminium ion.[3][4]

Detailed Experimental Protocol

Materials:

-

3-Phenylcyclobutanone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylcyclobutanone (1.0 eq) in anhydrous methanol.

-

Imine Formation: Add ammonium acetate (10 eq) or a solution of ammonia in methanol to the flask. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Reductive Amination Workflow. A schematic representation of the synthesis of this compound from 3-phenylcyclobutanone.

Spectroscopic Characterization

The structural identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane ring and the amine group.

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm is anticipated for the five protons of the phenyl ring.

-

Cyclobutane Protons (-CH- and -CH₂-): The aliphatic protons on the cyclobutane ring will appear as complex multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The methine proton attached to the phenyl-bearing carbon and the methine proton at the amine-bearing carbon will have distinct chemical shifts.

-

Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal is variable and concentration-dependent but is typically found between δ 1.0 and 3.0 ppm.[7][8]

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

-

Aromatic Carbons: The phenyl group will show signals in the downfield region (δ 125-150 ppm). The ipso-carbon (the carbon attached to the cyclobutane ring) will have a distinct chemical shift from the ortho, meta, and para carbons.[9][10][11]

-

Cyclobutane Carbons: The carbon atoms of the cyclobutane ring will resonate in the aliphatic region (δ 20-50 ppm). The carbon atom bearing the phenyl group and the carbon atom bearing the amine group will be deshielded compared to the other two methylene carbons.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are associated with the N-H and C-N bonds of the primary amine and the C-H and C=C bonds of the aromatic ring.[12][13][14][15]

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[12][14][15]

-

N-H Bending: A bending vibration for the N-H bond is expected in the range of 1590-1650 cm⁻¹.[12]

-

C-N Stretching: The stretching vibration of the C-N bond will appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹.[12]

-

Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ is characteristic of the C-H bonds of the phenyl group.[13]

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

-

Molecular Ion Peak (M⁺): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound (C₁₀H₁₃N) is expected at an m/z of 147.[16][17]

-

Fragmentation Pattern: The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[16][17][18] This would lead to the formation of a stable iminium ion. The loss of the phenyl group or fragments from the cyclobutane ring are also possible fragmentation pathways.[19]

Self-Validating Experimental Workflow

To ensure the integrity of the characterization data, a systematic and self-validating workflow is essential. This involves a logical sequence of synthesis, purification, and multi-faceted spectroscopic analysis.

Diagram 2: Self-Validating Characterization Workflow. This diagram illustrates the logical flow from synthesis to comprehensive spectroscopic analysis and data validation for this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound (CAS 90874-41-2). The outlined reductive amination protocol offers a reliable method for its preparation, while the comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry ensures unambiguous structural confirmation. The information presented herein is intended to empower researchers in their endeavors to utilize this versatile chemical entity in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. youtube.com [youtube.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. compoundchem.com [compoundchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. scribd.com [scribd.com]

- 19. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 3-Phenylcyclobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclobutan-1-amine is a fascinating molecule that has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a strained cyclobutane ring coupled with a phenyl group, imparts distinct conformational properties that are highly sought after in the design of novel therapeutics and functional materials. This guide aims to provide a comprehensive overview of this compound, from its fundamental molecular characteristics to its synthesis and potential applications, thereby serving as a valuable resource for researchers and developers in the field.

The strategic incorporation of the 3-phenylcyclobutyl scaffold can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The inherent three-dimensionality of the cyclobutane ring offers a departure from the often flat, aromatic structures prevalent in many drug candidates, opening new avenues for exploring chemical space and designing molecules with improved pharmacological profiles.

Molecular Formula and Weight

The foundational step in understanding any chemical entity is to ascertain its elemental composition and mass. For this compound, these core identifiers are as follows:

These values are derived from the constituent atoms of the molecule: ten carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The precise mass is a critical parameter for a multitude of analytical techniques, including mass spectrometry, and is fundamental for stoichiometric calculations in synthetic chemistry.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The table below summarizes the key properties of this compound, providing a snapshot of its behavior and characteristics.

| Property | Value | Source |

| CAS Number | 90874-41-2 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| LogP (octanol-water partition coefficient) | 1.8913 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Expert Insights: The LogP value of approximately 1.89 suggests a moderate degree of lipophilicity. This is a crucial parameter in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often desirable for oral bioavailability. The presence of both a hydrogen bond donor (the amine group) and an acceptor (the nitrogen atom) allows for specific interactions with biological targets.

Molecular Structure and Isomerism

The structure of this compound is characterized by a four-membered carbocyclic ring with a phenyl substituent at the 3-position and an amino group at the 1-position. This arrangement can give rise to cis and trans diastereomers, depending on the relative orientation of the phenyl and amino groups with respect to the cyclobutane ring.

-

SMILES: NC1CC(C1)C1=CC=CC=C1[1]

-

InChI: InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2[2]

The differentiation between cis and trans isomers is critical, as they can exhibit distinct biological activities and physical properties. The specific stereochemistry of a drug candidate can profoundly impact its efficacy and safety profile.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step sequences. A common precursor is 3-phenylcyclobutanone.[5][6] The ketone can be converted to the amine through various methods, such as reductive amination.

Illustrative Synthetic Workflow:

Caption: General synthetic routes to this compound.

One patented method describes the synthesis of related cycloalkylamines starting from phenylacetonitriles.[7] These are cyclized to form cycloalkylnitriles, which are then reduced to the corresponding amines.[7] Another common approach is the reductive amination of 3-phenylcyclobutanone. This involves reacting the ketone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.

The reactivity of this compound is primarily dictated by the nucleophilic amino group. It can readily undergo reactions typical of primary amines, such as acylation, alkylation, and sulfonylation, to generate a diverse array of derivatives.

Applications in Drug Discovery and Development

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in fragment-based drug discovery (FBDD).[8] This approach utilizes small molecular fragments to explore the binding pockets of biological targets. The non-planar nature of the cyclobutane moiety provides access to chemical space that is often underexplored by traditional, more planar aromatic fragments.[8]

The development of novel chemical reactions is crucial for accelerating drug discovery.[9] The ability to synthesize diverse libraries of compounds based on scaffolds like 3-phenylcyclobutane is essential for identifying new drug candidates.[8] The metabolic stability of a drug is a critical factor, and the introduction of strained ring systems can sometimes offer advantages over more conventional structures.[9]

Furthermore, multicomponent reactions (MCRs) are gaining prominence in medicinal chemistry for their efficiency in generating complex molecules in a single step.[10] Scaffolds like this compound can serve as valuable building blocks in such reactions, enabling the rapid generation of libraries of potential drug candidates.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to show characteristic N-H stretching absorptions in the range of 3300-3500 cm⁻¹.[11] Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching modes.[11][12] An N-H bending vibration is also expected around 1580-1650 cm⁻¹.[12] The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a downfield chemical shift.[11] The N-H protons often appear as a broad signal, and their chemical shift can be variable.[11] The addition of D₂O would lead to the disappearance of the N-H signal due to proton exchange.[11]

-

¹³C NMR: The carbon atom bonded to the amino group would be deshielded compared to other aliphatic carbons in the molecule.[11]

Mass Spectrometry (MS): The monoisotopic mass of this compound is 147.1048 Da.[13] Mass spectrometry would show a molecular ion peak corresponding to this mass, which is crucial for confirming the molecular formula.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for researchers and scientists, particularly those engaged in drug discovery and materials science. Its distinct molecular formula of C₁₀H₁₃N and molecular weight of 147.22 g/mol , combined with its unique three-dimensional structure, offer significant potential for the development of novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for unlocking its full potential in various scientific endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - CAS:90874-41-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound CAS#: 90874-41-2 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy.umich.edu [pharmacy.umich.edu]

- 10. mdpi.com [mdpi.com]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. PubChemLite - this compound hydrochloride (C10H13N) [pubchemlite.lcsb.uni.lu]

A Guide to the Spectroscopic Characterization of 3-Phenylcyclobutan-1-amine: An In-Depth Technical Analysis

Molecular Structure and Isomerism

3-Phenylcyclobutan-1-amine (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ) possesses a strained four-membered carbocyclic ring with two substituents: a phenyl group and a primary amine.[1][2] The relative orientation of these substituents gives rise to cis and trans diastereomers. This stereochemical difference is crucial as it will manifest in distinct spectroscopic signatures, particularly in NMR.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, we anticipate specific and predictable outcomes.

Expected Data:

-

Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 147.

-

Protonated Molecule ([M+H]⁺): Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule would be observed at m/z 148.11208.[3]

Anticipated Fragmentation Pattern:

The fragmentation of this compound will be dictated by the stability of the resulting carbocations and neutral losses. The phenyl group and the amine group will direct the fragmentation pathways.

-

Benzylic Cleavage: The most favorable fragmentation will likely be the cleavage of the C-C bond adjacent to the phenyl ring to form a stable benzylic cation or a related tropylium ion (m/z 91). This is a very common fragmentation pattern for compounds containing a benzyl moiety.

-

Loss of Ammonia: Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule (NH₃, 17 Da), resulting in a fragment at m/z 130.

-

Ring Opening and Cleavage: The strained cyclobutane ring can undergo ring-opening followed by various cleavage pathways, leading to a complex fragmentation pattern in the lower mass region.

The following diagram illustrates the primary expected fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the phenyl ring.

Expected Absorption Bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Primary Amine) | 3400-3250 | Medium | Two distinct bands are expected for the symmetric and asymmetric stretches, which is a hallmark of a primary amine.[4][5] |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | These absorptions are characteristic of sp² C-H bonds in the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | These bands arise from the sp³ C-H bonds of the cyclobutane ring. |

| N-H Bend (Primary Amine) | 1650-1580 | Medium | This bending vibration (scissoring) is another key indicator of a primary amine.[4] |

| C=C Stretch (Aromatic) | 1600-1450 | Medium | A series of sharp bands in this region confirms the presence of the phenyl group. |

| C-N Stretch (Aliphatic Amine) | 1250-1020 | Medium | This stretch confirms the presence of the amine group attached to an aliphatic carbon. |

| C-H Out-of-Plane Bend (Aromatic) | 900-675 | Strong | The pattern of these strong bands can sometimes provide information about the substitution pattern on the aromatic ring (in this case, monosubstituted). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment and connectivity of each proton and carbon atom can be determined. The distinction between the cis and trans isomers will be most evident in the ¹H NMR spectra due to differences in the spatial relationships and, consequently, the coupling constants between the protons on the cyclobutane ring.

¹H NMR Spectroscopy - Predicted Chemical Shifts and Multiplicities

The protons on the cyclobutane ring (positions 2 and 4) are diastereotopic and will exhibit complex splitting patterns. The protons on the carbon bearing the amine (position 1) and the carbon bearing the phenyl group (position 3) are methine protons.

-

Aromatic Protons (C₆H₅-): Expected in the range of δ 7.2-7.4 ppm . This region will likely show a multiplet integrating to 5 protons.

-

Methine Proton (Phenyl-CH-): The proton at C3, being benzylic, will be shifted downfield. Expected around δ 3.0-3.5 ppm as a multiplet.

-

Methine Proton (Amine-CH-): The proton at C1 will also be shifted downfield due to the adjacent electron-withdrawing amine group. Expected around δ 3.5-4.0 ppm as a multiplet.

-

Methylene Protons (-CH₂-): The four protons on C2 and C4 of the cyclobutane ring will appear as complex multiplets in the aliphatic region, likely between δ 1.8-2.8 ppm . The exact chemical shifts and coupling patterns will differ significantly between the cis and trans isomers.

-

Amine Protons (-NH₂): A broad singlet is expected, typically between δ 1.5-3.0 ppm , integrating to 2 protons. The chemical shift of this peak is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy - Predicted Chemical Shifts

-

Aromatic Carbons (C₆H₅-): Several signals are expected between δ 125-145 ppm . The ipso-carbon (attached to the cyclobutane ring) will be a quaternary signal, while the others will be CH signals.

-

Methine Carbon (Phenyl-C H-): The benzylic carbon at C3 is expected around δ 40-45 ppm .

-

Methine Carbon (Amine-C H-): The carbon at C1, attached to the nitrogen, will be shifted downfield, expected around δ 50-55 ppm .

-

Methylene Carbons (-CH₂-): The C2 and C4 carbons of the cyclobutane ring are expected in the aliphatic region, around δ 30-40 ppm .

The following diagram illustrates the molecular structure with key proton and carbon environments for NMR analysis.

Caption: A conceptual representation of the distinct proton environments in this compound for NMR analysis.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

A. Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the [M+H]⁺ peak at the expected m/z of ~148.

B. Infrared Spectroscopy (ATR-IR)

-

Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction.

-

Data Analysis: Identify the characteristic absorption bands as detailed in the IR section of this guide.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and multiplicities for all signals in both the ¹H and ¹³C spectra.

The following workflow diagram summarizes the comprehensive characterization process.

Caption: Workflow for the complete spectroscopic characterization of this compound.

Integrated Spectroscopic Analysis: A Conclusion

While this guide is predictive, it establishes a robust framework for the analysis of this compound. The convergence of data from these three core spectroscopic techniques provides a self-validating system for structural confirmation. Mass spectrometry will confirm the elemental formula. Infrared spectroscopy will verify the presence of the primary amine and phenyl functional groups. Finally, NMR spectroscopy will provide the definitive evidence for the carbon-hydrogen skeleton and, through detailed analysis of coupling constants, will enable the unambiguous assignment of the cis or trans stereochemistry. This integrated approach is fundamental to ensuring the identity, purity, and structural integrity of chemical entities in a drug development pipeline.

References

solubility and stability of 3-Phenylcyclobutan-1-amine

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylcyclobutan-1-amine

Abstract

This compound is a key structural motif in medicinal chemistry, serving as a valuable building block for a range of therapeutic agents. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its suitability for drug development, influencing everything from formulation and bioavailability to shelf-life and degradation pathways. This guide provides an in-depth analysis of these core attributes. We will explore the theoretical underpinnings of its solubility and stability profiles, present detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and handle this important chemical entity.

Introduction: Physicochemical Profile of this compound

This compound possesses a unique structure that dictates its chemical behavior. The molecule combines a hydrophobic phenyl ring and a cyclobutane scaffold with a basic, hydrophilic primary amine. This amphiphilic nature governs its interactions with various solvent systems and its susceptibility to degradation.

The primary amine group (pKa estimated in the range of 9-10) is readily protonated in acidic conditions, forming an ammonium salt which significantly enhances aqueous solubility. Conversely, the non-polar phenyl and cyclobutane moieties contribute to its solubility in organic solvents.[1][2] Understanding this balance is the first step in designing robust experimental plans.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₃N | [3] |

| Molecular Weight | 147.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |

| LogP (calculated) | 1.89 | [3] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [4] |

Solubility Profiling: Methodologies and Interpretation

Determining the solubility of a compound is a cornerstone of pre-formulation studies. Low aqueous solubility can lead to poor bioavailability and unreliable data in biological assays.[5] We will describe two common methods for solubility determination: the kinetic approach for early-stage screening and the thermodynamic (shake-flask) method for definitive characterization.

Causality Behind Method Selection

-

Kinetic Solubility: This method is ideal for high-throughput screening in early drug discovery.[5] It measures the solubility of a compound precipitating from a DMSO stock solution upon dilution in an aqueous buffer. While fast, it can sometimes overestimate solubility as it may lead to supersaturated solutions. Its value lies in quickly ranking compounds for further investigation.

-

Thermodynamic Solubility: This is the gold standard, measuring the concentration of a compound in a saturated solution at equilibrium.[5] It is more time-consuming but provides the true equilibrium solubility, which is critical for lead optimization and formulation development.

Experimental Workflow for Solubility Assessment

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

References

An In-Depth Technical Guide to the Cis/Trans Isomerization of 3-Phenylcyclobutan-1-amine: Stereochemical Integrity in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. 3-Phenylcyclobutan-1-amine represents a key structural motif in medicinal chemistry, where the relative orientation of the phenyl and amine substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The potential for interconversion between these isomers under physiological or synthetic conditions necessitates a thorough understanding of the underlying principles governing their isomerization. This guide provides a comprehensive technical overview of the cis/trans isomerization of this compound, delving into the mechanistic pathways, conformational analysis, and the analytical techniques pivotal for the separation and characterization of these stereoisomers.

Introduction: The Significance of Stereoisomerism in this compound

The rigid, puckered nature of the cyclobutane ring imposes distinct spatial arrangements on its substituents, leading to stereoisomers with potentially disparate biological activities. For this compound, the cis and trans isomers can exhibit different binding affinities for their biological targets due to the specific three-dimensional architecture required for optimal molecular recognition. The interconversion between these isomers, a phenomenon known as epimerization, can have profound implications in drug development, potentially leading to a loss of therapeutic effect or the emergence of unforeseen toxicity. Therefore, a robust understanding and control of the stereochemical stability of this scaffold are paramount.

Synthesis and Stereochemical Assignment of Cis and Trans Isomers

The diastereoselective synthesis of this compound isomers is a crucial first step in studying their individual properties. A common synthetic route involves the reductive amination of 3-phenylcyclobutanone. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and reaction conditions.

Protocol 1: Diastereoselective Reductive Amination

-

Imine Formation: 3-Phenylcyclobutanone is reacted with a suitable amine source, such as ammonia or a protected amine, under mildly acidic conditions to form the corresponding imine or enamine intermediate.

-

Reduction: The intermediate is then reduced to the desired amine. The choice of reducing agent can influence the diastereoselectivity.

-

Bulky reducing agents (e.g., lithium tri-sec-butylborohydride) tend to favor the formation of the trans isomer by attacking from the less sterically hindered face.

-

Less hindered reducing agents (e.g., sodium borohydride) may result in a mixture of cis and trans isomers.

-

Stereochemical assignment is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the cyclobutane ring are diagnostic of their relative stereochemistry. Generally, the vicinal coupling constants (Jcis) between protons on the same face of the ring are larger than the coupling constants (Jtrans) between protons on opposite faces.

Mechanisms of Cis/Trans Isomerization

The interconversion between cis- and trans-3-Phenylcyclobutan-1-amine can occur through several mechanisms, primarily involving ring inversion or catalyzed epimerization.

Ring Inversion (Puckering)

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckered ring can undergo a rapid inversion process, where one puckered conformation converts to another. For a 1,3-disubstituted cyclobutane, this ring flip can lead to the interconversion of axial and equatorial substituent positions.

The energy barrier for this inversion is a key determinant of the stability of the individual conformers. Computational studies on cyclobutane have estimated this barrier to be around 482 cm-1[1][2]. The presence of substituents can influence this barrier. In the case of this compound, the thermodynamically more stable isomer will be the one where the bulky phenyl group occupies a pseudo-equatorial position to minimize steric interactions.

Caption: Ring inversion pathway for cis/trans isomerization.

Acid or Base-Catalyzed Epimerization

Epimerization at one of the stereocenters can lead to the conversion of one diastereomer to the other. This process is often catalyzed by acids or bases.

-

Acid-Catalyzed Epimerization: In the presence of a Lewis or Brønsted acid, the amine group can be protonated. While direct epimerization at the carbon bearing the amine is unlikely, acid catalysis can facilitate ring-opening and closing mechanisms in related systems, which could lead to isomerization. More plausibly, trace acidic impurities can catalyze the epimerization of a related precursor, such as a cyclobutylidene derivative, during synthesis[3].

-

Base-Catalyzed Epimerization: A strong base could potentially deprotonate the benzylic proton at C-3, leading to a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of cis and trans isomers.

Caption: Catalyzed epimerization mechanisms.

Analytical Methodologies for Isomer Analysis

The accurate quantification of cis and trans isomers is crucial for quality control and for studying the kinetics and thermodynamics of isomerization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of diastereomers. Due to their different three-dimensional structures, cis and trans isomers will have different interactions with the stationary phase, leading to different retention times.

Protocol 2: HPLC Separation of Diastereomers

-

Column: A chiral stationary phase (CSP) is often effective for separating both enantiomers and diastereomers[4][5]. Alternatively, a normal-phase silica column or a reversed-phase C18 column can be used, with the choice depending on the polarity of the specific derivatives being analyzed.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water and acetonitrile or methanol is common.

-

Detection: UV detection is suitable due to the presence of the phenyl group.

-

Quantification: The relative amounts of the cis and trans isomers can be determined by integrating the peak areas in the chromatogram.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Column | Chiralpak AD-H (or similar) | C18, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10) | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

Table 1: Representative HPLC conditions for the separation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for both the structural elucidation and quantitative analysis of the cis and trans isomers.

Quantitative NMR (qNMR)

-

Sample Preparation: A known amount of the sample and an internal standard are dissolved in a suitable deuterated solvent.

-

Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Data Analysis: The integrals of well-resolved signals corresponding to the cis and trans isomers are compared to the integral of the internal standard to determine the concentration of each isomer.

The chemical shifts and coupling constants of the cyclobutane ring protons are sensitive to the stereochemistry.

| Isomer | H1 (ppm) | H2 (ppm) | H3 (ppm) | J1,2cis (Hz) | J1,2trans (Hz) |

| cis | ~3.5-3.8 | ~2.2-2.5 | ~3.0-3.3 | ~8-10 | ~5-7 |

| trans | ~3.3-3.6 | ~2.4-2.7 | ~2.8-3.1 | ~8-10 | ~5-7 |

Table 2: Predicted 1H NMR chemical shifts and coupling constants for the cyclobutane protons of cis- and trans-3-Phenylcyclobutan-1-amine. Note: These are estimated values and will vary with solvent and substitution.

Caption: Experimental workflow for studying cis/trans isomerization.

Therapeutic Relevance and Conclusion

The distinct biological activities of stereoisomers are a well-established principle in pharmacology. For instance, the different isomers of a drug can exhibit variations in efficacy, metabolism, and toxicity[6][7]. Although specific pharmacological data for the individual isomers of this compound are not extensively published in readily available literature, the general principles of stereospecificity in drug action strongly suggest that the cis and trans isomers will have different biological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antioxidant Activity of Cis/ Trans- N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and biological activity of cis- and trans-phylloquinone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: A Privileged Motif in the Modulation of Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it a three-dimensional character that is increasingly sought after in drug design. This technical guide provides a comprehensive overview of the potential biological activities of cyclobutane-containing amines, delving into their mechanisms of action, and providing detailed experimental protocols for their evaluation. We will explore the causal nexus between the structural attributes of the cyclobutane moiety and its influence on pharmacological activity, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Rationale for Incorporating the Cyclobutane Moiety

The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is the second most strained saturated monocarbocycle after cyclopropane.[1] This inherent strain, coupled with its non-planar, puckered conformation, provides a unique three-dimensional scaffold that is distinct from more flexible acyclic or larger cyclic systems.[2][3] In the context of drug design, the deliberate incorporation of a cyclobutane ring is a strategic choice driven by several key considerations:

-

Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[2][3]

-

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering an advantage over more labile functionalities. This can lead to improved pharmacokinetic profiles, including longer half-lives and enhanced bioavailability.[2]

-

Three-Dimensionality and Novel Chemical Space: As the field of drug discovery moves away from flat, aromatic-rich molecules, the three-dimensional nature of the cyclobutane ring allows for the exploration of novel chemical space and the establishment of more specific interactions with protein binding pockets.[4]

-

Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering improved physicochemical properties.[2][4]

This guide will focus on cyclobutane-containing amines, a class of compounds where the basic nitrogen atom often plays a crucial role in establishing key interactions with biological targets. We will explore their potential in three major therapeutic areas: oncology, virology, and bacteriology.

Anticancer Activities of Cyclobutane-Containing Amines

The development of novel anticancer agents is a paramount challenge in modern medicine. Cyclobutane-containing amines have demonstrated significant potential in this arena, primarily through mechanisms involving DNA damage, disruption of the cytoskeleton, and inhibition of key signaling pathways.

Mechanism of Action: Targeting the Pillars of Cancer Proliferation

One of the earliest and most successful applications of the cyclobutane motif in oncology is exemplified by Carboplatin , a platinum-based chemotherapy agent. While not an amine itself, its cyclobutane-1,1-dicarboxylate ligand is crucial to its mechanism. Carboplatin functions as a DNA crosslinking agent, forming intra- and inter-strand adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][5]

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain cyclobutane-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[7][8] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][9]

Signaling Pathway: Tubulin Polymerization and its Inhibition

Caption: Inhibition of tubulin polymerization by cyclobutane-containing amines.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][4] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[10] Cyclobutane-containing amines have been developed as potent and selective inhibitors of Akt kinases (Akt1, Akt2, and Akt3).[11] These inhibitors typically function by competing with ATP for binding to the kinase domain of Akt, thereby preventing its phosphorylation and activation.[2] Downregulation of Akt signaling leads to the inhibition of downstream effectors involved in cell survival and proliferation, ultimately promoting apoptosis in cancer cells.[12]

Signaling Pathway: PI3K/Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by cyclobutane-containing amines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative cyclobutane-containing compounds.

| Compound Class | Target | Cell Line | IC50 | Reference |

| Spirocyclic cyclobutane | G9a (Histone Methyltransferase) | - | 153 nM | [7] |

| Combretastatin A4 analog | Tubulin | CCRF-CEM, K562 | Micromolar range | [7] |

| Thiazolylhydrazone derivative | - | Neuroblastoma (Kelly, Chp-134) | 7-12 nM | [9] |

| Purpurin derivative | - | Staphylococcus aureus | 62.5 µg/mL (MIC) | [5] |

| αvβ3 antagonist | αvβ3 integrin | SK-Mel-2 melanoma | < 1 µM | [13] |

Experimental Protocols: Evaluation of Anticancer Activity

A crucial first step in evaluating the anticancer potential of a novel compound is to assess its effect on the viability and proliferation of cancer cells.[2]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the cyclobutane-containing amine for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[12]

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

-

Measure the absorbance at 510 nm.

-

Calculate the percentage of cell viability and the IC50 value.

-

This in vitro biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[3]

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.[3]

-

Protocol:

-

Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.[3]

-

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for the screening and evaluation of anticancer compounds.

Antiviral Activities of Cyclobutane-Containing Amines

The unique conformational constraints of the cyclobutane ring have made it a valuable scaffold in the design of antiviral agents, particularly as carbocyclic nucleoside analogues.

Mechanism of Action: Chain Termination of Viral Replication

Carbocyclic nucleoside analogues containing a cyclobutane ring mimic natural nucleosides and can be recognized by viral polymerases.[6][14] The general mechanism of action involves:

-

Cellular Uptake and Phosphorylation: The cyclobutane nucleoside analogue enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.[15]

-

Competitive Inhibition and Chain Termination: The triphosphate analogue then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase in HIV).[14][16] Once incorporated, the absence of a crucial 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral replication.[6][14]

Viral Replication and Inhibition by Carbocyclic Nucleoside Analogs

Caption: Mechanism of action of carbocyclic nucleoside analogs in viral replication.

Quantitative Data: Antiviral Activity

| Compound Class | Virus | Cell Line | EC50 | Reference |

| Carbocyclic Oxetanocin Analog (Cyclobut-A) | HIV-1 | ATH8 | 50-100 µM | [17] |

| Carbocyclic Oxetanocin Analog (Cyclobut-G) | HIV-1 | ATH8 | 50-100 µM | [17] |

| Bicyclic Nucleoside Analog | Respiratory Syncytial Virus (RSV) | HEp-2 | Up to 16x more potent than Ribavirin | [18] |

| 1'-Cyano Analog | Ebola Virus (EBOV) | HMVEC | 0.78 µM | [11] |

Experimental Protocols: Evaluation of Antiviral Activity

The PRA is a standard method for determining the susceptibility of a virus to an antiviral agent.[1][10]

-

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

-

Protocol:

-

Seed host cells in a multi-well plate to form a confluent monolayer.

-

Infect the cells with a known amount of virus.

-

Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the cyclobutane-containing amine.

-

Incubate the plates to allow for plaque formation.

-

Fix and stain the cells to visualize the plaques.

-

Count the number of plaques at each drug concentration and calculate the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).[1]

-

EIA can be used to quantify viral antigens as a measure of viral replication.[1][10]

-

Principle: This assay uses antibodies specific to a viral antigen to detect and quantify the amount of virus present in a sample. The reduction in viral antigen in the presence of a compound indicates its antiviral activity.

-

Protocol:

-

Infect host cells with the virus in the presence of varying concentrations of the test compound.

-

After an incubation period, lyse the cells and coat a microplate with the cell lysate.

-

Add a primary antibody that specifically binds to a viral antigen.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme into a detectable product (e.g., a colored or chemiluminescent signal).

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition of viral replication and the EC50 value.

-

Antibacterial Activities of Cyclobutane-Containing Amines

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Cyclobutane-containing amines have shown promise in this area, both as direct-acting antibacterial agents and as inhibitors of resistance mechanisms.

Mechanism of Action: Diverse Antibacterial Strategies

The cyclobutanone ring system has been explored as a non-classical β-lactam isostere.[19] These compounds are designed to inhibit β-lactamases, the enzymes responsible for hydrolyzing and inactivating β-lactam antibiotics. By inhibiting these resistance enzymes, cyclobutanone analogues can potentially restore the efficacy of existing antibiotics.[19]

Natural products containing the cyclobutane motif, such as sceptrin isolated from a marine sponge, have demonstrated broad-spectrum antimicrobial activity.[11][20] The precise mechanism of action for many of these natural products is still under investigation, but may involve the inhibition of essential cellular processes such as RNA synthesis.[20]

Quantitative Data: Antibacterial Activity

| Compound Class | Bacteria/Fungus | MIC (Minimum Inhibitory Concentration) | Reference |

| Thiazolylhydrazone derivative | Candida tropicalis, Bacillus subtilis | 16 µg/mL | [21][22] |

| Purpurin derivative | Staphylococcus aureus | 62.5 µg/mL | [5] |

| Amide derivative | Escherichia coli | 32-64 µg/mL | [23] |

| Amide derivative | Candida albicans | 16 µg/mL | [23] |

Experimental Protocols: Evaluation of Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no turbidity is the MIC.

-

Protocol (Broth Microdilution Method):

-

Prepare serial dilutions of the cyclobutane-containing amine in a 96-well microplate containing a suitable bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

-

Conclusion and Future Perspectives

The cyclobutane ring has firmly established its place as a valuable scaffold in medicinal chemistry. The unique conformational constraints and metabolic stability it imparts have led to the development of potent and selective modulators of a diverse range of biological targets. This guide has provided an in-depth overview of the anticancer, antiviral, and antibacterial activities of cyclobutane-containing amines, highlighting their mechanisms of action and the experimental methodologies used for their evaluation.

The future of drug discovery with cyclobutane-containing amines is bright. Advances in synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of even more diverse and complex molecular architectures. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. As our knowledge of disease biology grows, the unique properties of the cyclobutane scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets.

References

- 1. Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Target...: Ingenta Connect [ingentaconnect.com]

- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. editverse.com [editverse.com]

- 5. researchgate.net [researchgate.net]

- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. "Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug" by Kinsle E. Arnst [dc.uthsc.edu]

- 9. benchchem.com [benchchem.com]